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Compound of Interest

Compound Name:
6-Bromo-4-chloro-8-

fluoroquinoline

CAS No.: 1019016-66-0; 1156277-76-7

Cat. No.: B2631504

Get Quote

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of

numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2] The

strategic introduction of multiple halogen atoms onto this scaffold creates a molecule rich in

synthetic potential, acting as a "linchpin" intermediate that can be elaborated into diverse and

complex final products. 6-Bromo-4-chloro-8-fluoroquinoline is a prime example of such a

building block. Its three distinct halogen atoms—fluorine, chlorine, and bromine—exhibit

differential reactivity, allowing for programmed, site-selective modifications through modern

cross-coupling methodologies.[3] The fluorine at the C-8 position is generally inert to such

reactions and is a key pharmacophore in many bioactive molecules, particularly

fluoroquinolone antibiotics where it influences enzyme binding and cell uptake.[4] This guide

will provide the foundational knowledge required to effectively utilize this potent synthetic

intermediate.
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The fundamental properties of 6-Bromo-4-chloro-8-fluoroquinoline are summarized below.

The strategic placement of the halogens on the quinoline core dictates its reactivity and

potential applications.

Core Molecular Data
Property Value Source

IUPAC Name
6-bromo-4-chloro-8-

fluoroquinoline
N/A

CAS Number 1019016-66-0 Fluorochem

Molecular Formula C₉H₄BrClFN Fluorochem

Molecular Weight 260.49 g/mol Fluorochem

Physical State Liquid (at room temperature) Fluorochem

Canonical SMILES
FC1=CC(Br)=CC2=C(Cl)C=CN

=C12
Fluorochem

InChI Key
BOJKYFPXJBYPIZ-

UHFFFAOYSA-N
Fluorochem

Purity (Typical) >97% Fluorochem

Predicted XlogP 3.6 PubChemLite

Structural Representation
The structure of 6-Bromo-4-chloro-8-fluoroquinoline with standard IUPAC numbering is

presented below. This numbering is critical for discussing spectroscopic data and reaction

regioselectivity.

Caption: Molecular structure of 6-Bromo-4-chloro-8-fluoroquinoline.

Predicted Spectroscopic Signatures
While empirical spectral data for this specific molecule are not readily available in peer-

reviewed literature, its characteristic signatures can be reliably predicted based on established

principles and data from analogous compounds.[5][6]
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¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals in the aromatic region

(typically 7.0-9.0 ppm).

H2 & H3: These protons on the pyridine ring will appear as doublets, coupled to each other.

The H2 proton, being alpha to the nitrogen, is expected to be the most downfield.

H5 & H7: These protons on the carbocyclic ring will appear as doublets. Their chemical shifts

will be influenced by the surrounding halogen substituents. The H5 proton will likely show a

small four-bond coupling to the fluorine atom (⁴JHF), resulting in a doublet of doublets.

¹³C NMR Spectroscopy
The carbon spectrum will be complex due to the presence of fluorine. The nine carbon signals

will exhibit characteristic splitting patterns due to coupling with the fluorine atom (JCF).

C-F Coupled Carbons: The carbon directly attached to fluorine (C8) will show a large one-

bond coupling constant (¹JCF) of approximately 240-260 Hz.[4] Adjacent carbons (C7, C8a)

will show smaller two-bond couplings (²JCF), and carbons further away (C5, C6) will show

even smaller three- and four-bond couplings.[4]

Halogenated Carbons: The chemical shifts of C4, C6, and C8 will be significantly influenced

by the electronegativity of the attached Cl, Br, and F atoms, respectively.

¹⁹F NMR Spectroscopy
A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be

characteristic of a fluorine atom attached to an aromatic quinoline system.[7]

Mass Spectrometry
The mass spectrum will be highly characteristic due to the isotopic patterns of bromine and

chlorine.

Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion. The two major

isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio) will
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create a distinctive M, M+2, M+4, and M+6 pattern, which is a definitive indicator of the

compound's elemental composition.

Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the quinoline core.

Aromatic C-H Stretch: Peaks are expected in the 3000-3100 cm⁻¹ region.

Aromatic C=C and C=N Stretch: A series of sharp bands will be present in the 1600-1450

cm⁻¹ region, characteristic of the quinoline ring system.[8][9]

C-Halogen Stretch: Absorptions for C-F, C-Cl, and C-Br bonds will be found in the fingerprint

region (typically below 1200 cm⁻¹).

Proposed Synthetic Workflow
A robust and scalable synthesis of 6-Bromo-4-chloro-8-fluoroquinoline can be proposed

based on the well-established Gould-Jacobs reaction, followed by a chlorination step.[10][11]

This approach is widely used for constructing the 4-quinolone core, which is then readily

converted to the 4-chloro derivative.

Caption: Proposed synthetic workflow for 6-Bromo-4-chloro-8-fluoroquinoline.

Step 1: Condensation to form Anilinomethylenemalonate
This initial step involves the reaction of the starting aniline with diethyl

(ethoxymethylene)malonate (EMME). The reaction proceeds via nucleophilic attack of the

aniline nitrogen onto the electron-deficient alkene of EMME, followed by the elimination of

ethanol.

Protocol:

To a solution of 2-Fluoro-4-bromoaniline (1.0 eq) in a suitable solvent like ethanol, add

diethyl (ethoxymethylene)malonate (1.1 eq).

Heat the mixture to reflux for 2-4 hours, monitoring the consumption of the aniline by TLC

or LC-MS.
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Upon completion, cool the reaction mixture and remove the solvent under reduced

pressure. The resulting crude anilinomethylenemalonate intermediate is often of sufficient

purity to be carried forward without further purification.

Causality: Ethanol is a common solvent as it is the byproduct of the condensation, helping to

drive the reaction forward. Using a slight excess of EMME ensures complete consumption of

the valuable aniline starting material.

Step 2: Thermal Cyclization to 4-Hydroxyquinoline
The intermediate is cyclized at high temperature in a 6-electron electrocyclization reaction,

followed by tautomerization to form the more stable 4-hydroxyquinoline (4-quinolone) product.

Protocol:

Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm

A or diphenyl ether.

Heat the mixture to approximately 250 °C for 30-60 minutes.[12] The reaction is often

accompanied by the evolution of ethanol.

Monitor the reaction for the disappearance of the intermediate.

Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the

product.

Filter the solid, wash with hexane, and dry to yield 6-Bromo-8-fluoro-4-hydroxyquinoline.

Causality: Extremely high temperatures are required to overcome the activation energy for

the intramolecular cyclization. High-boiling, inert solvents are necessary to achieve these

temperatures safely and efficiently.

Step 3: Chlorination to the Final Product
The 4-hydroxy group is converted to the 4-chloro group using a standard chlorinating agent.

This is a crucial step that activates the C4 position for subsequent nucleophilic substitution or

cross-coupling reactions.
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Protocol:

Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to the 6-Bromo-8-fluoro-4-

hydroxyquinoline from Step 2. A co-solvent like toluene or a catalytic amount of DMF can

be used.[12][13]

Heat the mixture to reflux (approx. 110 °C) for 2-6 hours.

Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice

with vigorous stirring.

Neutralize the acidic solution carefully with a base such as saturated sodium bicarbonate

or aqueous ammonia until the pH is ~7-8.

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl

acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.

Purify by column chromatography or recrystallization to obtain the final target molecule.

Causality: POCl₃ is a powerful and common reagent for converting hydroxyl groups on

heteroaromatic rings to chlorides. The reaction proceeds via the formation of a phosphate

ester intermediate which is then displaced by a chloride ion. The aqueous workup quenches

the excess POCl₃ and allows for the isolation of the product.

Chemical Reactivity and Strategic Application
The primary value of 6-Bromo-4-chloro-8-fluoroquinoline in drug discovery lies in its capacity

for selective, sequential functionalization. The different electronic environments and bond

strengths of the C-Cl and C-Br bonds allow chemists to address one position while leaving the

other intact for a later transformation.

Hierarchy of Reactivity in Cross-Coupling
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig,

Sonogashira), the rate-determining step is often the oxidative addition of the Pd(0) catalyst to
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the carbon-halogen bond. The established hierarchy of reactivity is C-I > C-Br > C-OTf >> C-Cl.

[14] Furthermore, for quinolines, positions activated by the ring nitrogen (C2 and C4) are often

more susceptible to oxidative addition than positions on the carbocyclic ring (C5-C8).[15][16]

For 6-Bromo-4-chloro-8-fluoroquinoline, this creates a predictable reactivity map:

C6-Br Bond: This is the most likely site for initial functionalization under standard Suzuki,

Stille, or Sonogashira conditions due to the greater reactivity of the C-Br bond compared to

the C-Cl bond.[17][18]

C4-Cl Bond: This bond is less reactive than C-Br but is activated by the adjacent nitrogen

atom. It can be functionalized using more forcing conditions or specialized catalyst systems,

often after the C-Br site has already been reacted.[14]

C8-F Bond: The C-F bond is generally unreactive towards standard palladium-catalyzed

cross-coupling and is considered a stable substituent.

Workflow for Selective Functionalization
This differential reactivity enables a powerful one-pot or sequential two-step synthetic strategy

to build molecular complexity.
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6-Bromo-4-chloro-8-fluoroquinoline

Suzuki Coupling 1
(e.g., R¹-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃)

Selective at C6-Br

Intermediate:
6-R¹-4-chloro-8-fluoroquinoline

Suzuki Coupling 2
(e.g., R²-B(OH)₂, more active catalyst,

higher temp.)

Functionalize C4-Cl

Buchwald-Hartwig Amination
(e.g., R²-NH₂, Pd catalyst, ligand)

Functionalize C4-Cl

Final Product:
6-R¹-4-R²-8-fluoroquinoline

Click to download full resolution via product page

Caption: Selective functionalization pathway for the subject molecule.

This strategy allows for the introduction of two different diversity points (R¹ and R²) onto the

quinoline scaffold, making it an ideal intermediate for building libraries of compounds for

structure-activity relationship (SAR) studies in a drug discovery campaign.

Safety and Handling
As a halogenated, nitrogen-containing heterocyclic compound, 6-Bromo-4-chloro-8-
fluoroquinoline must be handled with appropriate care.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).
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Signal Word: Warning

Personal Protective Equipment (PPE):

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

Eye Protection: Use chemical safety goggles or a face shield.

Skin and Body Protection: Wear a lab coat.

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of

vapors.

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash

hands thoroughly after handling.

Conclusion
6-Bromo-4-chloro-8-fluoroquinoline represents a highly valuable, albeit under-documented,

building block for synthetic chemistry. Its key strength lies in the differential reactivity of its C-Br

and C-Cl bonds, which enables chemists to perform selective and sequential cross-coupling

reactions. This allows for the controlled and predictable construction of complex,

polysubstituted quinolines from a single, versatile starting material. By understanding its

predicted spectroscopic properties and employing established synthetic methodologies like the

Gould-Jacobs reaction, researchers can confidently incorporate this powerful intermediate into

their programs to accelerate the discovery of novel pharmaceuticals and advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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